molecular formula C8H11NO2S B2565284 2-Methyl-5-(methylsulfonyl)aniline CAS No. 1671-48-3

2-Methyl-5-(methylsulfonyl)aniline

Cat. No.: B2565284
CAS No.: 1671-48-3
M. Wt: 185.24
InChI Key: CVZREHYXQNAPKJ-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylsulfonyl)aniline is an organic compound with the molecular formula C8H11NO2S It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the second position and a methylsulfonyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-5-(methylsulfonyl)aniline can be synthesized through several methods. One common approach involves the sulfonation of 2-methylaniline (o-toluidine) followed by methylation. The reaction typically proceeds as follows:

    Sulfonation: 2-Methylaniline is treated with sulfuric acid to introduce the sulfonyl group.

    Methylation: The resulting sulfonated product is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(methylsulfonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-5-(methylsulfonyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(methylsulfonyl)aniline involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The methyl group can affect the compound’s steric properties, impacting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(methylthio)aniline: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    2-Methyl-5-(methylamino)aniline: Contains a methylamino group instead of a methylsulfonyl group.

    2-Methyl-5-(methylcarbamoyl)aniline: Features a methylcarbamoyl group in place of the methylsulfonyl group.

Uniqueness

2-Methyl-5-(methylsulfonyl)aniline is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s solubility, reactivity, and potential biological activity compared to its analogs.

Biological Activity

2-Methyl-5-(methylsulfonyl)aniline, an organic compound with the molecular formula C8H11NO2S, is a derivative of aniline characterized by a methyl group at the second position and a methylsulfonyl group at the fifth position. This compound has garnered interest due to its potential biological activities, including its role in various chemical reactions and its applications in medicinal chemistry.

The synthesis of this compound typically involves sulfonation of 2-methylaniline followed by methylation. The general reaction pathway is as follows:

  • Sulfonation : Treating 2-methylaniline with sulfuric acid introduces the sulfonyl group.
  • Methylation : The sulfonated product is then methylated using methyl iodide in the presence of a base like potassium carbonate.

The biological activity of this compound can be attributed to its structural features, particularly the sulfonyl group which can participate in hydrogen bonding and influence the compound's reactivity and binding affinity. The methyl group affects steric properties, which may enhance its interaction with biological targets.

Antimicrobial Properties

Several studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing sulfonamide groups have been shown to inhibit bacterial growth effectively. The mechanism often involves interference with bacterial enzymes or metabolic pathways .

Enzyme Interactions

Research has demonstrated that this compound can interact with various enzymes, potentially influencing metabolic pathways. Its ability to form hydrogen bonds enhances its binding to enzyme active sites, which may lead to inhibition or modulation of enzyme activity .

Study on Antibacterial Activity

A study published in ACS Infectious Diseases explored the antibacterial properties of sulfonamide derivatives, highlighting that compounds similar to this compound showed significant inhibition against Gram-positive bacteria. The study emphasized structure-activity relationships (SAR), indicating that modifications to the sulfonyl group could enhance antibacterial efficacy .

Toxicological Assessment

Toxicological evaluations have classified this compound as harmful if swallowed, with acute toxicity noted in laboratory settings. This necessitates careful handling and consideration of safety protocols during research and application .

Comparative Analysis

Compound NameStructure TypeBiological ActivityNotes
This compoundAniline derivativeAntimicrobial, enzyme interactionUnique due to methylsulfonyl group
2-Methyl-5-(methylthio)anilineAniline derivativeModerate antimicrobial activityMethylthio group instead of sulfonyl
2-Methyl-5-(methylamino)anilineAniline derivativePotentially lower activityMethylamino group substitution

Properties

IUPAC Name

2-methyl-5-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZREHYXQNAPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-methylsulfonyl-2-nitrotoluene (Alfa; 4.00 g; 18.6 mmol) and platinum oxide (120 mg; 0.53 mmol) in EtOAc (200 mL) was hydrogenated in a PARR apparatus at 5 atm for 75 minutes. The mixture was filtered through a pad of celite and the solvent was evaporated to afford the title compound as a colorless oil (3.41 g, 99%).
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4 g
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200 mL
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120 mg
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99%

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